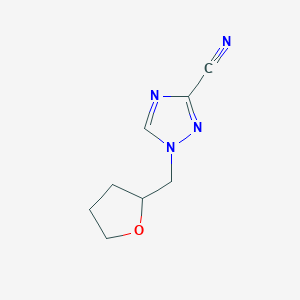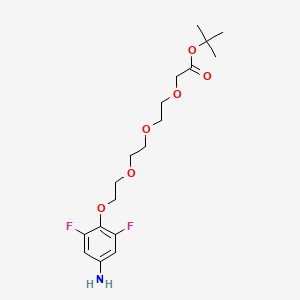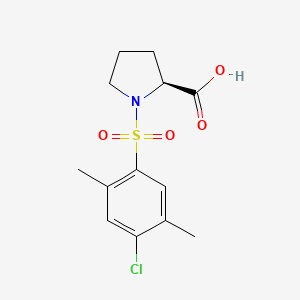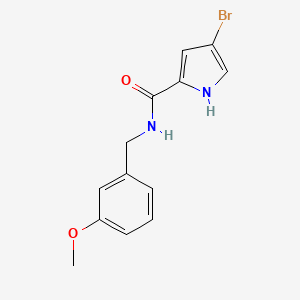
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that features a tetrahydrofuran ring, a triazole ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile typically involves the reaction of tetrahydrofuran derivatives with triazole precursors. One common method includes the ring opening of tetrahydrofuran to form intermediates, followed by condensation reactions with triazole derivatives . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The nitrile group may participate in hydrogen bonding or other interactions, influencing the compound’s biological effects. The pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
1-((Tetrahydrofuran-2-yl)methyl) methanesulfonate: Similar in structure but with a methanesulfonate group instead of a triazole ring.
1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea: Contains a thiourea group instead of a triazole ring.
Uniqueness
1-((Tetrahydrofuran-2-yl)methyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to the presence of both the triazole ring and the nitrile group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H10N4O |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
1-(oxolan-2-ylmethyl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c9-4-8-10-6-12(11-8)5-7-2-1-3-13-7/h6-7H,1-3,5H2 |
Clave InChI |
TWSSJIXQZLXCKG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN2C=NC(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
